(Z)-N-(1-Chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
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Description
(Z)-N-(1-Chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is a useful research compound. Its molecular formula is C21H20ClN3O4 and its molecular weight is 413.86. The purity is usually 95%.
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Biological Activity
(Z)-N-(1-Chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : C21H20ClN2O3
- Molecular Weight : 386.85 g/mol
- CAS Number : 1323140-60-8
Biological Activity Overview
The biological activity of this compound encompasses various pharmacological effects, including antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Research indicates that derivatives of benzamide compounds exhibit significant antibacterial activity. For instance, related compounds have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . These findings suggest that this compound may possess similar antibacterial properties.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 3.12 - 12.5 |
Escherichia coli | 12.5 - 25 |
Antifungal Activity
In vitro studies have shown that certain analogs of benzamide compounds exhibit antifungal activity against pathogens such as Candida albicans. The mechanism often involves disruption of fungal cell membrane integrity, leading to cell death .
Anticancer Potential
Emerging studies suggest that the compound may have anticancer properties, particularly through the inhibition of specific signaling pathways involved in tumor growth and proliferation. The presence of the piperidine moiety is believed to enhance its ability to penetrate cellular membranes and interact with intracellular targets.
The biological activity of this compound is primarily attributed to:
- Inhibition of Enzymatic Activity : Similar compounds inhibit enzymes critical for bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The compound may disrupt the lipid bilayer of microbial cells.
- Modulation of Signaling Pathways : It may interfere with pathways that regulate cell division and apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Study on Antibacterial Efficacy : A comparative study found that benzamide derivatives showed potent activity against Staphylococcus aureus, with MIC values significantly lower than traditional antibiotics .
- Antifungal Assessment : A series of experiments demonstrated that certain derivatives exhibited antifungal activity with MIC values comparable to established antifungals like fluconazole .
- Anticancer Research : Investigations into the effects on cancer cell lines revealed that piperidine-containing compounds induced apoptosis in a dose-dependent manner, suggesting potential therapeutic applications in oncology .
Properties
IUPAC Name |
N-[(Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c22-18(16-11-5-6-12-17(16)25(28)29)19(21(27)24-13-7-2-8-14-24)23-20(26)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,23,26)/b19-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYNVJXJYRVKTL-HNENSFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2[N+](=O)[O-])Cl)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C(\C2=CC=CC=C2[N+](=O)[O-])/Cl)/NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.